Lipophilicity (LogP) Differentiation: Suberamic Acid vs. 8-Aminooctanoic Acid
The terminal amide of 8-amino-8-oxooctanoic acid (suberamic acid) confers substantially higher lipophilicity compared with the primary amine terminus of 8-aminooctanoic acid (8-AOC). The computed LogP for suberamic acid is reported as 2.05 (ChemSrc) with an alternative XLogP estimate of 0.4 (Chem960), whereas 8-AOC has a PubChem-computed XLogP3 of −2.6 [1]. The difference of 3.0–4.65 log units corresponds to a 1,000- to 45,000-fold higher octanol-water partition coefficient for the amide-bearing compound, indicating markedly greater hydrophobicity. This differential is attributable to the neutral amide replacing the ionizable amine; at physiological pH, 8-AOC exists predominantly as the zwitterionic/charged species, further suppressing its effective LogD. For procurement decisions in medicinal chemistry or probe design, this lipophilicity gap means that suberamic acid will distribute into lipid compartments and cross membrane barriers to a far greater extent than 8-AOC [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP / XLogP) |
|---|---|
| Target Compound Data | LogP = 2.05 (ChemSrc); XLogP = 0.4 (Chem960 computed) |
| Comparator Or Baseline | 8-Aminooctanoic acid (CAS 1002-57-9): XLogP3 = −2.6 (PubChem computed) |
| Quantified Difference | ΔLogP ≈ 3.0–4.65 log units (target more lipophilic by 1,000- to 45,000-fold) |
| Conditions | Computed physicochemical properties; ChemSrc, Chem960, and PubChem 2024–2025 datasets |
Why This Matters
A >1,000-fold difference in lipophilicity directly impacts membrane permeability, tissue distribution, and non-specific protein binding, making suberamic acid the appropriate choice when hydrophobic character or passive membrane transit is required, and 8-AOC appropriate when aqueous solubility and renal clearance are prioritized.
- [1] PubChem. 8-Aminooctanoic acid (CAS 1002-57-9). XLogP3: −2.6; Topological Polar Surface Area: 63.3 Ų; Molecular Weight: 159.23 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/1002-57-9 View Source
- [2] ChemBase. 8-Aminooctanoic acid. LogD (pH 7.4): −1.11; LogP: −1.11. Illustrates the strongly hydrophilic character of 8-AOC at physiological pH. https://en.chembase.cn/88146.html View Source
